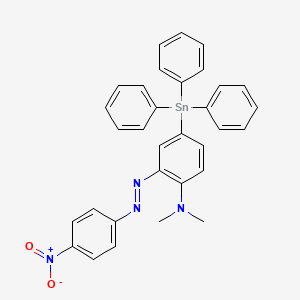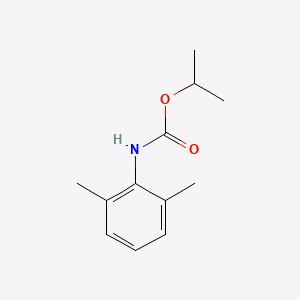
2,3-Diacetylsuccinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diacetylsuccinic anhydride is an organic compound with the molecular formula C8H8O5 It is a derivative of succinic anhydride, where two acetyl groups are attached to the succinic anhydride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diacetylsuccinic anhydride can be synthesized through the acetylation of succinic anhydride. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds as follows:
Succinic anhydride+2Acetic anhydride→2,3-Diacetylsuccinic anhydride+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diacetylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2,3-diacetylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically with a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: 2,3-Diacetylsuccinic acid.
Alcoholysis: Corresponding esters of 2,3-diacetylsuccinic acid.
Aminolysis: Corresponding amides of 2,3-diacetylsuccinic acid.
Aplicaciones Científicas De Investigación
2,3-Diacetylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Diacetylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of acids, esters, or amides, respectively. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: The parent compound, less reactive due to the absence of acetyl groups.
Maleic anhydride: Similar structure but with a double bond, leading to different reactivity.
Phthalic anhydride: Aromatic anhydride with different applications and reactivity.
Uniqueness
2,3-Diacetylsuccinic anhydride is unique due to the presence of two acetyl groups, which enhance its reactivity compared to succinic anhydride
Propiedades
Número CAS |
74113-55-6 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
3,4-diacetyloxolane-2,5-dione |
InChI |
InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3 |
Clave InChI |
IUTCCKBNLGSFGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(C(=O)OC1=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




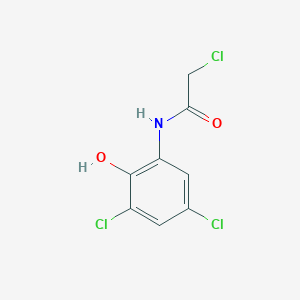


![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
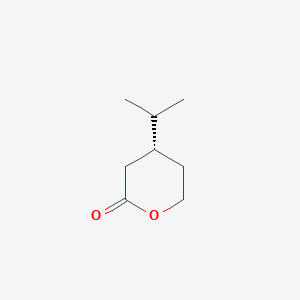
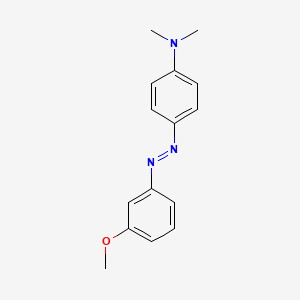


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
